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Compound of Interest
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Cat. No.: B032453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Montelukast nitrile, chemically known as 1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-

quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-

methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetonitrile, is a pivotal intermediate in the

synthesis of Montelukast.[1] Montelukast is a potent and selective cysteinyl leukotriene

receptor 1 (CysLT1) antagonist widely prescribed for the treatment of asthma and allergic

rhinitis.[2][3] The nitrile group serves as a precursor to the carboxylic acid moiety in the final

Montelukast molecule. This document provides detailed application notes, experimental

protocols, and visual diagrams related to the use of Montelukast nitrile in medicinal chemistry.
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Signaling Pathway of Montelukast
Montelukast exerts its therapeutic effect by inhibiting the binding of cysteinyl leukotrienes

(LTC₄, LTD₄, LTE₄) to the CysLT1 receptor. This action blocks the downstream signaling

cascade that leads to bronchoconstriction, inflammation, and mucus production in the airways.
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Montelukast's mechanism of action.
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Experimental Protocols
Protocol 1: Synthesis of Montelukast Nitrile from Diol
Intermediate
This protocol describes a common method for synthesizing Montelukast nitrile from a diol

intermediate, which involves the selective activation of one hydroxyl group followed by

nucleophilic substitution with a cyanide source.

Materials:

Diol intermediate (2-(2-(3-(S)-(3-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-

hydroxypropyl)phenyl)-2-propanol)

Thionyl chloride

Diisopropylethylamine (DIPEA)

Sodium cyanide (NaCN)

Sodium iodide (NaI)

Anhydrous solvent (e.g., Toluene, THF)

Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Drying agent (e.g., anhydrous sodium sulfate)

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

Dissolve the diol intermediate in an anhydrous solvent under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to 0 °C in an ice bath.
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Slowly add diisopropylethylamine to the solution.

Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

After the formation of the cyclic sulfite intermediate is complete, add sodium cyanide and a

catalytic amount of sodium iodide to the reaction mixture.

Allow the reaction to warm to room temperature and stir until the reaction is complete as

monitored by TLC.

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

Montelukast nitrile.

Purify the crude product by silica gel column chromatography using a suitable solvent

system (e.g., a gradient of ethyl acetate in hexane).

Collect the fractions containing the pure Montelukast nitrile and concentrate the solvent to

yield the final product.

Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR,

Mass Spectrometry, HPLC).

Protocol 2: Synthesis of Montelukast from Montelukast
Nitrile
This protocol outlines the conversion of Montelukast nitrile to Montelukast, which involves the

hydrolysis of the nitrile to a carboxylic acid and subsequent formation of the sodium salt.

Materials:

Montelukast nitrile
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Sodium hydroxide (NaOH)

Solvent system (e.g., biphasic medium of toluene and water)

Acid for neutralization (e.g., acetic acid)

Dicyclohexylamine (DCHA)

Sodium hydroxide or sodium methoxide for salt formation

Solvents for crystallization and purification (e.g., ethyl acetate, hexane, acetonitrile)

Procedure:

Dissolve Montelukast nitrile in a suitable solvent such as toluene.

Add an aqueous solution of sodium hydroxide.

Heat the biphasic mixture to reflux and stir vigorously until the hydrolysis of the nitrile to the

carboxylic acid is complete (monitor by TLC or HPLC).

Cool the reaction mixture to room temperature and separate the aqueous layer.

Wash the organic layer with water.

Acidify the combined aqueous layers with a suitable acid like acetic acid to precipitate the

free acid of Montelukast.

Extract the Montelukast free acid into an organic solvent like ethyl acetate.

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

Filter and concentrate the solvent to obtain the crude Montelukast free acid.

For purification, dissolve the crude acid in ethyl acetate and add dicyclohexylamine to form

the DCHA salt.

Isolate the crystalline DCHA salt by filtration and wash with a non-polar solvent like hexane.
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Neutralize the purified DCHA salt with acetic acid in a mixture of toluene and water.

Separate the organic layer containing the pure Montelukast free acid.

To obtain the sodium salt, treat the solution of the free acid with a solution of sodium

hydroxide in ethanol or sodium methoxide in methanol.

Concentrate the solution and crystallize the Montelukast sodium from a suitable solvent like

acetonitrile.

Filter the crystalline product, wash with a cold solvent, and dry under vacuum to obtain pure

Montelukast sodium.

Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Montelukast, highlighting the

role of Montelukast nitrile as a crucial intermediate.
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Synthetic workflow for Montelukast.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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